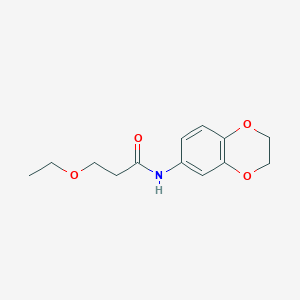
3-chloro-N-(1-cyclohexyl-1H-benzimidazol-5-yl)-1-benzothiophene-2-carboxamide
Overview
Description
3-chloro-N-(1-cyclohexyl-1H-benzimidazol-5-yl)-1-benzothiophene-2-carboxamide, also known as CB-839, is a novel glutaminase inhibitor that has gained significant attention in the field of cancer research. Glutaminase is a key enzyme in the process of glutamine metabolism, which is essential for the survival and growth of cancer cells. CB-839 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various types of cancer.
Mechanism of Action
3-chloro-N-(1-cyclohexyl-1H-benzimidazol-5-yl)-1-benzothiophene-2-carboxamide works by selectively inhibiting the activity of glutaminase, which is responsible for the conversion of glutamine to glutamate. Glutamate is then converted to α-ketoglutarate, which is a key metabolite in the tricarboxylic acid cycle. This cycle is essential for the production of energy and biosynthetic precursors that are required for cancer cell growth and survival. By inhibiting glutaminase, this compound disrupts this cycle, leading to a decrease in the production of ATP and other essential metabolites.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound have been extensively studied in preclinical models of cancer. In these studies, this compound has been shown to inhibit glutaminase activity, leading to a decrease in the production of glutamate and other downstream metabolites that are essential for cancer cell growth and survival. This, in turn, leads to a decrease in cell proliferation and an increase in cell death.
Advantages and Limitations for Lab Experiments
The advantages of using 3-chloro-N-(1-cyclohexyl-1H-benzimidazol-5-yl)-1-benzothiophene-2-carboxamide in lab experiments include its selectivity for glutaminase and its ability to inhibit glutaminase activity in a dose-dependent manner. However, there are also some limitations to using this compound in lab experiments. For example, this compound is not soluble in water, which can make it difficult to administer in certain experimental settings. Additionally, this compound has a relatively short half-life, which can make it difficult to maintain consistent levels of the drug over long periods of time.
Future Directions
There are several future directions for research on 3-chloro-N-(1-cyclohexyl-1H-benzimidazol-5-yl)-1-benzothiophene-2-carboxamide. One area of interest is the development of combination therapies that include this compound and other targeted agents. For example, this compound has been shown to enhance the efficacy of certain chemotherapy agents in preclinical models of cancer. Another future direction is the development of more potent and selective glutaminase inhibitors that can be used in clinical settings. Finally, there is a need for further studies to elucidate the mechanisms of action of this compound and to identify biomarkers that can be used to predict response to the drug.
Scientific Research Applications
3-chloro-N-(1-cyclohexyl-1H-benzimidazol-5-yl)-1-benzothiophene-2-carboxamide has been extensively studied in preclinical models of cancer, including breast, lung, and pancreatic cancer. In these studies, this compound has been shown to inhibit glutaminase activity, leading to a decrease in the production of glutamate and other downstream metabolites that are essential for cancer cell growth and survival. This, in turn, leads to a decrease in cell proliferation and an increase in cell death.
properties
IUPAC Name |
3-chloro-N-(1-cyclohexylbenzimidazol-5-yl)-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3OS/c23-20-16-8-4-5-9-19(16)28-21(20)22(27)25-14-10-11-18-17(12-14)24-13-26(18)15-6-2-1-3-7-15/h4-5,8-13,15H,1-3,6-7H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DELNTIMIZWZSNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=NC3=C2C=CC(=C3)NC(=O)C4=C(C5=CC=CC=C5S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-({[1-(phenylsulfonyl)-3-piperidinyl]carbonyl}amino)benzoate](/img/structure/B4186838.png)
![5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-(3-isoxazolylmethyl)-2-pyridinamine](/img/structure/B4186845.png)


![2-[(4-bromobenzyl)thio]-N-(3-ethoxypropyl)acetamide](/img/structure/B4186868.png)
![2-{4-allyl-5-[(3,4-dichlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}-N-(2-chlorophenyl)acetamide](/img/structure/B4186869.png)
![5-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]-N-benzyl-2-nitroaniline](/img/structure/B4186875.png)

![3-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino}-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B4186909.png)
![N',N'''-1,2-propanediylbis[N-(4-methoxyphenyl)(thiourea)]](/img/structure/B4186925.png)
![2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4186930.png)
![N-[2-(4-methyl-1-piperazinyl)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4186945.png)

![ethyl 4-[N-(4-chlorophenyl)-N-(methylsulfonyl)alanyl]-1-piperazinecarboxylate](/img/structure/B4186953.png)